5-fluoro-4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrimidine
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Description
5-fluoro-4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrimidine is a compound that is available for scientific research . It is related to a family of pyrazolo[1,5-a]pyrimidines (PPs) which have been identified as strategic compounds for optical applications . These compounds have been designed and synthesized for their potential biological activities .
Synthesis Analysis
The synthesis of these compounds involves a simpler and greener synthetic methodology . The synthesis process has been compared to those of BODIPYS, and it was found that the synthesis of these compounds has a relative mass efficiency (RME) ranging from 40–53%, as compared to those of BODIPYS which have an RME of 1.31–17.9% .Molecular Structure Analysis
The molecular structure of these compounds is designed to exhibit a wide range of pharmacological activities . The pyrimidine moiety, in particular, has been employed in the design of privileged structures in medicinal chemistry .Future Directions
The future directions for these compounds include further development and evaluation of their suitability for various applications . For example, compounds with significant activity against Mycobacterium tuberculosis H37Ra could be further developed for their anti-tubercular activity . Similarly, compounds with good solid-state emission intensities could be designed as solid-state emitters .
Properties
IUPAC Name |
5-fluoro-4-[4-(pyrazin-2-yloxymethyl)piperidin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN5O/c15-12-7-17-10-19-14(12)20-5-1-11(2-6-20)9-21-13-8-16-3-4-18-13/h3-4,7-8,10-11H,1-2,5-6,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUNLVDSXURBJSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=NC=CN=C2)C3=NC=NC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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